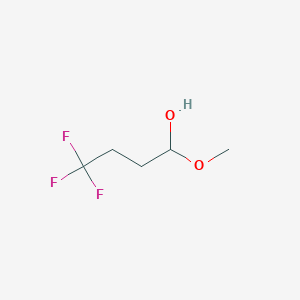

1-Butanol, 4,4,4-trifluoro-1-methoxy-

Description

Contextualizing 4,4,4-Trifluoro-1-butanol (B1295206) within Methoxylated and Trifluoromethylated Chemical Architectures

4,4,4-Trifluoro-1-butanol is a primary alcohol that features a terminal trifluoromethyl group. nih.gov This structure combines the reactivity of an alcohol with the unique properties imparted by the -CF3 group. While this specific molecule is not methoxylated, its study provides a foundation for understanding more complex structures that might include a methoxy (B1213986) group. In general, methoxylation (the addition of a methoxy, -OCH3, group) can influence a molecule's solubility, polarity, and metabolic pathways. The hypothetical "1-Butanol, 4,4,4-trifluoro-1-methoxy-" would be a hemiacetal, a class of compounds with distinct reactivity.

Historical and Conceptual Evolution of Research on Trifluorinated Alkyl Ether and Alcohol Analogues

Research into fluorinated organic compounds has grown substantially over the past several decades. researchgate.net Initially, the synthesis of such molecules was challenging due to the high reactivity of fluorinating agents. bohrium.com However, the development of new synthetic methods has made a wide range of fluorinated compounds more accessible. google.com The study of trifluorinated alcohols and ethers has been driven by their potential applications in medicinal chemistry and materials science. chemicalbook.com For instance, methods for the direct dehydroxylative trifluoromethylation and trifluoromethoxylation of alcohols have been a recent area of focus, highlighting the ongoing interest in creating these valuable molecular building blocks. nih.govresearchgate.net

Current Research Frontiers and Unaddressed Challenges Pertaining to 4,4,4-Trifluoro-1-butanol and its Derivatives

Current research involving 4,4,4-Trifluoro-1-butanol primarily focuses on its use as a building block in the synthesis of more complex molecules. chemicalbook.com It is utilized in the creation of pharmaceuticals, liquid crystals, and other specialty materials. chemicalbook.com Challenges in this area include developing more efficient and environmentally friendly methods for its synthesis and exploring the full range of its potential applications. While several synthesis methods exist, some rely on expensive or hazardous reagents. The development of catalytic and asymmetric syntheses involving 4,4,4-Trifluoro-1-butanol and its derivatives remains an active area of investigation.

Detailed Research Findings

Chemical and Physical Properties of 4,4,4-Trifluoro-1-butanol

The table below summarizes the key physical and chemical properties of 4,4,4-Trifluoro-1-butanol.

| Property | Value | Source |

| Molecular Formula | C4H7F3O | nih.govsigmaaldrich.com |

| Molecular Weight | 128.09 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 461-18-7 | nih.govsigmaaldrich.com |

| Appearance | Colorless liquid | chemimpex.com |

| Boiling Point | 123-127 °C at 760 mmHg | sigmaaldrich.com |

| Density | 1.212 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.343 | sigmaaldrich.com |

| Flash Point | 50.6 °C (123.1 °F) | sigmaaldrich.com |

Synthesis of 4,4,4-Trifluoro-1-butanol

Several methods for the synthesis of 4,4,4-Trifluoro-1-butanol have been reported. One common approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters. google.com Another patented method describes a multi-step process starting from ethyl trifluoroacetate (B77799) and a Grignard reagent. google.com A different route utilizes 2-bromoethanol (B42945) as a starting material, which undergoes protection of the hydroxyl group, followed by a coupling reaction and deprotection. These methods aim to provide efficient access to this important fluorinated building block.

Structure

3D Structure

Properties

CAS No. |

92670-98-9 |

|---|---|

Molecular Formula |

C5H9F3O2 |

Molecular Weight |

158.12 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-methoxybutan-1-ol |

InChI |

InChI=1S/C5H9F3O2/c1-10-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 |

InChI Key |

OLYWMZRGUKNFFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC(F)(F)F)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1 Butanol, 4,4,4 Trifluoro 1 Methoxy

Retrosynthetic Analysis and Strategic Disconnections for 1-Butanol, 4,4,4-trifluoro-1-methoxy- Architectures.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, the primary disconnection strategies revolve around the carbon-oxygen bond of the ether and the carbon-carbon bonds of the butyl chain.

A primary retrosynthetic disconnection breaks the C-O bond of the ether, leading to two potential precursor sets. This disconnection is the reverse of an etherification reaction. youtube.com This leads to the identification of 4,4,4-trifluoro-1-butanol (B1295206) as a key intermediate and a methylating agent.

A deeper disconnection can be made within the trifluorinated butyl chain itself. This involves breaking a C-C bond, which can point towards various starting materials containing the trifluoromethyl group.

Key Precursors and Synthetic Building Blocks for Trifluorinated Butyl Chains.

The synthesis of the 4,4,4-trifluorobutyl moiety is a critical step. Several key precursors and building blocks can be employed:

3-Halogen-1,1,1-trifluoropropane: This is a versatile precursor that can be used to form a Grignard reagent or to react with other nucleophiles. google.com

Ethyl trifluoroacetate (B77799): This ester can serve as a source of the trifluoromethyl group and can be reacted with suitable carbon nucleophiles.

2,2,2-Trifluoro ethyl p-toluenesulfonate: This is another effective trifluoroethylating agent that can be used in substitution reactions. google.com

4,4,4-Trifluorobutanal (B105314): This aldehyde can be reduced to the corresponding alcohol, 4,4,4-trifluoro-1-butanol. google.com

Methodological Approaches for Constructing the 1-Methoxy Moiety.

The introduction of the 1-methoxy group onto the 4,4,4-trifluorobutyl chain is the final key transformation. Several methodologies can be considered:

Williamson Ether Synthesis: This classical SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comfrancis-press.com In this context, the sodium salt of 4,4,4-trifluoro-1-butanol would be reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Reaction with Diazomethane (B1218177): Alcohols can be methylated using diazomethane, often in the presence of a catalyst like fluoroboric acid. caltech.eduyoutube.com This method is known for its mild conditions.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of configuration, using a phosphine (B1218219) and an azodicarboxylate. nrochemistry.comorganic-chemistry.org

Catalytic Alkoxylation: Modern methods involve the use of catalysts to promote the etherification, which can offer advantages in terms of efficiency and substrate scope. acs.orgnih.gov

Established Synthetic Routes to 1-Butanol, 4,4,4-trifluoro-1-methoxy-.

While a specific, detailed synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- is not extensively documented in publicly available literature, established synthetic routes can be proposed based on the synthesis of its key precursor, 4,4,4-trifluoro-1-butanol, and known etherification methods.

Classical Organic Transformations Applied in its Derivatization.

Classical methods remain a cornerstone of organic synthesis. The Williamson ether synthesis is a prime example of a classical transformation that can be applied to the synthesis of the target molecule. masterorganicchemistry.com The reaction would proceed by first deprotonating 4,4,4-trifluoro-1-butanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of a methylating agent.

Another classical approach involves the use of diazomethane for the methylation of the alcohol. caltech.eduscispace.com This reaction is typically catalyzed by an acid and is known for its high yields with primary alcohols.

The Mitsunobu reaction offers another classical route, providing a method for the formation of the ether bond under mild conditions with predictable stereochemistry if a chiral center were present. nrochemistry.comalfa-chemistry.comnih.gov

| Reaction Name | Reactants | Reagents | General Conditions |

| Williamson Ether Synthesis | 4,4,4-Trifluoro-1-butanol, Methyl Halide | NaH | Anhydrous solvent (e.g., THF, DMF) |

| Diazomethane Methylation | 4,4,4-Trifluoro-1-butanol, Diazomethane | HBF₄ (catalytic) | Etheral solvent |

| Mitsunobu Reaction | 4,4,4-Trifluoro-1-butanol, Methanol (B129727) | PPh₃, DEAD or DIAD | Anhydrous THF or Dioxane |

Modern Catalytic Approaches for 1-Butanol, 4,4,4-trifluoro-1-methoxy- Synthesis.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Transition metal catalysis plays a significant role in the formation of carbon-fluorine and carbon-carbon bonds, which are essential for constructing the trifluorinated butyl chain. For instance, copper-catalyzed reactions are known to be effective in trifluoromethylation processes. acs.org Palladium-catalyzed cross-coupling reactions are also powerful tools for creating C-C bonds, which could be employed in the synthesis of the 4,4,4-trifluorobutyl skeleton from appropriate precursors. nih.govescholarship.org

More directly relevant to the final etherification step, transition metal-catalyzed methods for the formation of C-O bonds have been developed. Both copper- and palladium-based catalysts have been utilized for the methylation of alcohols. acs.orgnih.govresearchgate.net These catalytic systems can offer milder reaction conditions and broader functional group tolerance compared to classical methods. For example, a copper-catalyzed O-difluoromethylation of alcohols has been reported, suggesting the potential for similar catalytic systems to be adapted for methylation. acs.orgnih.gov Similarly, palladium-catalyzed methylation of various substrates, including those with boronate esters, highlights the versatility of this metal in C-O bond formation. nih.govescholarship.org

| Catalyst Type | Reactants | General Conditions |

| Copper-based | 4,4,4-Trifluoro-1-butanol, Methylating agent | Varies depending on specific catalyst and reagents |

| Palladium-based | 4,4,4-Trifluoro-1-butanol, Methylating agent | Often involves a phosphine ligand and a base |

Organocatalytic Strategies for Asymmetric Induction in Fluorine Chemistry

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral fluorine-containing compounds, offering an alternative to metal-based catalysts. chimia.ch These strategies utilize small organic molecules to catalyze reactions with high stereoselectivity, which is crucial for producing enantiomerically pure compounds for biological applications.

In the context of synthesizing chiral fluorinated molecules, organocatalysts can direct the formation of specific stereocenters with high precision. Cinchona alkaloids and their derivatives, for example, are highly effective catalysts for a variety of asymmetric transformations. nih.govrsc.org They have been successfully employed in one-pot fluorination and Robinson annulation sequences to produce fluorocyclohexenones with excellent yields and enantioselectivities (up to 99% ee) and high diastereomeric ratios (up to 20:1 dr). nih.gov The mechanism often involves the catalyst activating the substrate through the formation of non-covalent interactions, such as hydrogen bonds, to control the facial selectivity of the attack by a nucleophile or electrophile.

Key reactions in organocatalytic fluorine chemistry include Michael additions, aldol (B89426) reactions, and Mannich reactions, where fluorinated nucleophiles or electrophiles are used to construct complex chiral architectures. For instance, the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by a cinchona alkaloid derivative, can efficiently create two consecutive chiral centers, one of which is a fluorinated quaternary carbon. rsc.org

Table 1: Examples of Organocatalytic Asymmetric Fluorination Strategies Data based on representative findings in the field of asymmetric fluorine chemistry.

| Catalyst Type | Reaction Type | Substrate Example | Product Characteristic | Achieved Selectivity |

| Cinchona Alkaloid Amine | Robinson Annulation | α-Fluoro-β-keto ester & Chalcone | 6-Fluorocyclohex-2-en-1-one | Up to 99% ee, 20:1 dr nih.gov |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Fluorinated Alkynyl Ketimine | Chiral Fluorinated Propargylamine | Excellent enantioselectivities acs.org |

| Cinchona Alkaloid Derivative | Conjugate Addition | α-Fluoroketoester & Nitroolefin | β-Ketoester with fluorinated quaternary carbon | Excellent enantioselectivity rsc.org |

Lewis Acid and Brønsted Acid Catalysis in Ether Formation

Acid catalysis is a cornerstone of ether synthesis, including for fluorinated structures like 1-Butanol, 4,4,4-trifluoro-1-methoxy-. Both Lewis and Brønsted acids play crucial roles in facilitating the etherification process, typically by activating a leaving group or an electrophile.

Brønsted Acid Catalysis: In a classic acid-catalyzed ether synthesis, a Brønsted acid (e.g., sulfuric acid) protonates an alcohol, converting the hydroxyl group into a good leaving group (water). youtube.com For the synthesis of an ether from two different alcohols, the reaction works best if one alcohol is tertiary, as it can form a stable tertiary carbocation upon loss of water. youtube.com This carbocation is then attacked by the second alcohol, which acts as a nucleophile, to form the ether bond after deprotonation. youtube.com Recent studies have also shown that Brønsted acids can act as promoters in visible-light-driven nickel-catalyzed cross-coupling reactions, accelerating the synthesis of thioethers, a principle that holds potential for oxygen-ether synthesis. acs.org

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, can also catalyze ether formation. They function by coordinating to an atom with a lone pair (like the oxygen in a hydroxyl group or an ether), which enhances its leaving group ability or increases the electrophilicity of an adjacent carbon atom. In the synthesis of fluorinated compounds, Lewis acids like trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf₂) have been used to catalyze the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, achieving yields up to 98%. organic-chemistry.orgacs.orgnih.gov This demonstrates the power of Lewis acids to activate substrates under mild conditions. organic-chemistry.orgacs.org Patents have described the use of Lewis acids such as ferric trichloride (B1173362) in the preparation of 4,4,4-trifluoro-1-butanol homologues. google.com A dual-catalyst system combining a Lewis acid (e.g., iron(III) chloride) and a Lewis base has been developed for the trifluoromethylthiolation of arenes, showcasing a cooperative activation mechanism. acs.org

Table 2: Comparison of Acid Catalysis in Ether Synthesis

| Catalyst Type | Mechanism of Action | Typical Reagents | Key Advantages |

| Brønsted Acid | Protonates a hydroxyl group to form a good leaving group (H₂O), enabling SN1/SN2 reaction. youtube.com | H₂SO₄, p-Toluenesulfonic acid | Readily available, cost-effective, effective for alcohol dehydration. |

| Lewis Acid | Coordinates to a leaving group or electrophile, increasing its reactivity. organic-chemistry.orgacs.org | TMSNTf₂, FeCl₃, AlCl₃ | High efficiency under mild conditions, broad substrate scope, can be tuned for specific transformations. organic-chemistry.orgacs.orggoogle.com |

Green Chemistry Principles in 1-Butanol, 4,4,4-trifluoro-1-methoxy- Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Alternative Reaction Media

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. Solvent-free, or neat, reactions represent an ideal approach.

Recent research has demonstrated the feasibility of synthesizing structurally diverse gem-difluorinated and polyfluoroarylated compounds without any solvent or catalyst. mdpi.comresearchgate.net These reactions are often induced by direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants, proceeding efficiently at elevated temperatures (e.g., 80 °C). mdpi.com This approach not only eliminates solvent waste but also simplifies product purification, as column chromatography is often unnecessary. mdpi.com Similarly, the isomerization of perfluoroalkyl allyl ethers to propenyl ethers, a key step in creating valuable monomers, can be performed catalytically in the absence of a solvent. researchgate.net Such solvent-free methods offer a more environmentally benign and efficient pathway for producing fluorinated building blocks. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 youtube.comyoutube.com

A reaction with high atom economy is one that generates minimal or no byproducts, thus reducing waste at the molecular level. rsc.org Addition reactions, where two or more molecules combine to form a single product, are considered 100% atom-economical. youtube.com In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies.

For the synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, a hypothetical Williamson ether synthesis illustrates this concept. Reacting sodium 4,4,4-trifluorobutan-1-oxide with methyl iodide would produce the target ether but also sodium iodide as a byproduct, lowering the atom economy. An ideal, though perhaps synthetically challenging, addition reaction would be the direct addition of methanol across an activated double bond in a precursor, which would theoretically have 100% atom economy. Maximizing atom economy is crucial for developing sustainable and cost-effective large-scale syntheses. rsc.org

Table 3: Atom Economy Calculation for a Hypothetical Synthesis Illustrative example of a substitution reaction to form the target compound.

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| Sodium 4,4,4-trifluorobutan-1-oxide | C₄H₆F₃NaO | 150.07 | Desired: 1-Butanol, 4,4,4-trifluoro-1-methoxy- | C₅H₉F₃O | 142.12 |

| Methyl Iodide | CH₃I | 141.94 | Byproduct: Sodium Iodide | NaI | 149.89 |

| Total Reactant MW | 292.01 | ||||

| % Atom Economy | (142.12 / 292.01) * 100 = 48.7% |

Novel Synthetic Strategies and Emerging Technologies for 1-Butanol, 4,4,4-trifluoro-1-methoxy- and its Analogues

The field of synthetic chemistry is constantly evolving, with new technologies enabling more efficient and novel transformations. Photoredox catalysis represents one such frontier, offering new ways to construct and functionalize complex molecules like fluorinated ethers.

Photoredox Catalysis in C-F Bond Functionalization

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates under exceptionally mild conditions. nih.gov This has opened new avenues for C-H and C-F bond functionalization.

One application is the direct formation of C-F bonds. In a pioneering example, a ruthenium-based photocatalyst was used for the decarboxylative fluorination of aryloxyacetic acids with Selectfluor® as the fluorine source, demonstrating a new reaction for photoredox catalysis under mild, visible-light conditions. researchgate.net

Conversely, photoredox catalysis can also be used for C-F bond activation. The high strength of the C-F bond makes these compounds very stable, but an organic photoredox catalyst system has been reported that can efficiently reduce C-F bonds to generate carbon-centered radicals. digitellinc.com These radicals can then be used in subsequent cross-coupling reactions, effectively turning traditionally inert organofluorides into versatile synthons. digitellinc.com

A related and powerful strategy involves the functionalization of C-H bonds adjacent to the oxygen atom in ethers. nih.gov Accessing the α-oxyalkyl radical of an ether is difficult via direct oxidation due to high oxidation potentials. nih.gov However, a photoredox-mediated hydrogen atom transfer (HAT) pathway can generate these radicals under mild conditions. nih.govnih.gov The resulting α-oxyalkyl radical can then couple with various partners, such as electron-deficient heteroarenes in a Minisci-type reaction, allowing for the direct conversion of simple, feedstock ethers into high-value, complex molecules. nih.gov

Table 4: Emerging Photoredox Strategies for Fluorinated Compound Synthesis

| Strategy | Description | Key Intermediate | Potential Application for Target Synthesis |

| Decarboxylative Fluorination | A carboxylate is oxidized via SET to a carboxyl radical, which extrudes CO₂ to form a carbon radical that is trapped by a fluorine source. researchgate.net | Carbon Radical | Introduction of a fluorine atom onto a precursor molecule. |

| C-F Bond Activation | A strong C-F bond is reduced by an excited photocatalyst to generate a carbon-centered radical for further functionalization. digitellinc.com | Carbon Radical | Using a polyfluorinated starting material to build complexity. |

| C-H Functionalization via HAT | A hydrogen atom adjacent to the ether oxygen is abstracted, forming a relatively stable radical. nih.govnih.gov | α-Oxyalkyl Radical | Direct modification of the ether backbone of a pre-formed fluorinated ether. |

Electrosynthesis for Trifluoromethylated Compounds

Electrosynthesis has emerged as a powerful and green alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and offering unique reactivity. In the context of trifluoromethylated compounds, electrochemical methods can facilitate the introduction of the CF3 group under mild conditions.

An electrochemical approach for the direct O-trifluoromethylation of electron-deficient phenols has been reported, utilizing the Langlois reagent (CF3SO2Na) as a stable and cost-effective trifluoromethyl source. chemrevlett.com This method, while demonstrated on phenols, provides a conceptual framework for the potential electrochemical synthesis of trifluoromethyl ethers. A patent also describes the electrochemical synthesis of trifluoromethylated arylamide derivatives, highlighting the utility of electrosynthesis in forming C-CF3 bonds in complex molecules. google.com

For the synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, one could envision an indirect electrochemical approach. This might involve the electrochemical generation of a reactive methoxy (B1213986) species for the etherification of a suitable derivative of 4,4,4-trifluoro-1-butanol, or the electrochemical activation of the butanol itself. However, specific research on the direct electrosynthesis of this aliphatic trifluoromethyl ether is not yet prominent.

Table 1: Examples of Electrosynthesis for Trifluoromethylated Compounds

| Product Type | Trifluoromethylating Agent | Substrate | Key Features |

|---|---|---|---|

| Aryl trifluoromethyl ethers | Langlois reagent (CF3SO2Na) | Electron-deficient phenols | Environmentally friendly, mild conditions chemrevlett.com |

| Trifluoromethylated arylamides | Not specified | Arylamides | Avoids bulk oxidants and metal catalysts google.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, which are common in fluorine chemistry. beilstein-journals.orgnih.gov

The application of flow chemistry to the synthesis of fluorine-containing fine chemicals has been demonstrated, often integrated with real-time analysis techniques like NMR spectroscopy. rsc.org A significant development is a unified flow strategy for the on-demand generation of trifluoromethyl-heteroatom anions, including the trifluoromethoxide anion (OCF3-). chemrxiv.org This method uses cesium fluoride (B91410) as the fluorine source and allows for the subsequent reaction of the generated anions with various electrophiles. chemrxiv.org

This flow-based approach could be adapted for the synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy-. For instance, 4,4,4-trifluoro-1-butanol could be converted to a suitable electrophile, which would then be reacted with a methoxide (B1231860) source in a continuous flow reactor. Alternatively, a flow process could be designed for the selective methoxylation of the 1-position of the butanol. The precise control over reaction parameters afforded by flow chemistry would be crucial for achieving high selectivity and yield. researchgate.net

Table 2: Advantages of Flow Chemistry in Fluorinated Compound Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. beilstein-journals.org |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to improved selectivity and yield. beilstein-journals.org |

| Scalability | Production can be scaled up by running the process for longer times, avoiding the need for larger reactors. mdpi.com |

| Automation | Integration of purification and analysis steps allows for streamlined, multi-step syntheses. mdpi.com |

Stereoselective Synthesis of Enantiopure 1-Butanol, 4,4,4-trifluoro-1-methoxy-

The presence of a stereocenter at the C1 position of 1-Butanol, 4,4,4-trifluoro-1-methoxy- makes its stereoselective synthesis a critical aspect for potential applications in life sciences. Achieving high enantiopurity can be accomplished through various strategies, including the use of chiral auxiliaries and enantioselective catalysis.

Chiral Auxiliaries and Substrate Control Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This is a well-established strategy for asymmetric synthesis. sigmaaldrich.comresearchgate.net

In the context of synthesizing enantiopure 1-Butanol, 4,4,4-trifluoro-1-methoxy-, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral auxiliary could be esterified with a carboxylic acid precursor to 4,4,4-trifluoro-1-butanol. Subsequent reduction and methoxylation steps, controlled by the steric and electronic influence of the auxiliary, could lead to the desired enantiomer. Common chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.comnih.gov A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide has been reported using a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov

Enantioselective Catalysis for 1-Butanol, 4,4,4-trifluoro-1-methoxy- Production

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to asymmetric synthesis.

For the synthesis of chiral α-trifluoromethyl alcohols and ethers, several catalytic enantioselective methods have been developed. A nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction has been reported for the asymmetric synthesis of enantioenriched α-trifluoromethyl benzylic and allylic ethers and alcohols. researchgate.net This methodology, while not directly applied to the target molecule, demonstrates the potential of transition metal catalysis in constructing the chiral C-O bond in the presence of a trifluoromethyl group.

Another powerful strategy is photoredox organocatalysis, which has been successfully employed for the enantioselective α-trifluoromethylation of aldehydes. organic-chemistry.orgnih.gov This method combines a chiral amine organocatalyst with a photoredox catalyst to generate and control the stereoselective addition of a trifluoromethyl radical to an aldehyde. A similar strategy could potentially be developed for the asymmetric synthesis of a precursor to 1-Butanol, 4,4,4-trifluoro-1-methoxy-.

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.org | Reliable, high diastereoselectivities often achievable. researchgate.net | Attachment to a precursor to control the stereochemistry of methoxylation. |

| Enantioselective Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | High atom economy, small amount of chiral material needed. | Asymmetric reduction of a ketone precursor or asymmetric methoxylation. |

Mechanistic Investigations and Reaction Dynamics of 1 Butanol, 4,4,4 Trifluoro 1 Methoxy and Its Precursors

Elucidating Reaction Pathways to 1-Butanol, 4,4,4-trifluoro-1-methoxy-

The synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- likely proceeds through a multi-step pathway involving the formation of a trifluoromethylated butanol precursor, followed by the introduction of a methoxy (B1213986) group.

Proposed Reaction Mechanisms for Trifluoromethylation Reactions

The initial step in the synthesis is the introduction of a trifluoromethyl (CF3) group to a four-carbon backbone. A plausible precursor is 4,4,4-trifluorobutanal (B105314), which can be synthesized from precursors like 4,4,4-trifluorobutanol. One documented synthesis of 4,4,4-trifluoro-1-butanol (B1295206) starts from ethyl trifluoroacetate (B77799) and a suitable Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This ketone is then reduced to the corresponding alcohol and subsequently deprotected to yield 4,4,4-trifluoro-1-butanol. nih.gov The alcohol can then be oxidized to the aldehyde.

The trifluoromethylation of the aldehyde precursor likely proceeds via a nucleophilic addition mechanism. Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent, are commonly employed for this purpose. The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) salt (e.g., CsF), which generates the trifluoromethyl anion (CF3-). This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the butanal derivative.

The reaction can be summarized as follows:

Activation of the Trifluoromethylating Agent: A catalytic amount of a fluoride source activates the TMSCF3 to generate the trifluoromethyl anion.

Nucleophilic Attack: The trifluoromethyl anion attacks the carbonyl carbon of the butanal precursor, forming a trifluoromethylated alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated during workup to yield the trifluoromethyl carbinol, which in this case would be 1,1,1-trifluoro-2-hydroxy-pentane if starting from butanal.

Alternatively, radical pathways for trifluoromethylation have also been explored, often involving copper catalysts. youtube.com These reactions typically generate a trifluoromethyl radical from a suitable precursor. This radical then adds to the carbonyl group. However, for the synthesis of α-trifluoromethyl alcohols from aldehydes, the nucleophilic addition pathway is generally more direct.

Mechanistic Aspects of Methoxy Group Introduction

The introduction of the methoxy group at the 1-position of the trifluorinated butanol precursor is likely achieved through a Williamson ether synthesis. beilstein-journals.orgmasterorganicchemistry.comconicet.gov.ar This reaction is a classic and widely used method for forming ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. beilstein-journals.orgmasterorganicchemistry.comconicet.gov.ar

The key steps in this proposed mechanism are:

Formation of an Alkoxide: The hydroxyl group of the 4,4,4-trifluoro-1-butanol precursor is deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and attacks a methylating agent with a good leaving group, such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). The reaction proceeds via a backside attack on the electrophilic methyl group, leading to the displacement of the leaving group and the formation of the ether bond.

The stereochemistry of the carbon bearing the hydroxyl group is inverted during this SN2 reaction. However, for the synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, the reaction occurs at a primary alcohol, so no stereocenter is involved.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies, including the determination of activation energies and transition state analysis for the specific synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, are not extensively reported in the available literature. However, general principles from analogous reactions can provide insights into the reaction dynamics.

Activation Energies and Transition State Analysis

For the nucleophilic trifluoromethylation of an aliphatic aldehyde, the rate-determining step is typically the attack of the trifluoromethyl anion on the carbonyl carbon. The activation energy for this step is influenced by the electrophilicity of the carbonyl carbon and the stability of the resulting alkoxide intermediate. The transition state would involve the partial formation of the C-CF3 bond and the partial breaking of the C=O pi bond.

In the Williamson ether synthesis, the reaction rate is dependent on the concentrations of both the alkoxide and the methylating agent. The transition state for this SN2 reaction involves a pentacoordinate carbon atom where the nucleophilic oxygen is forming a bond and the leaving group is simultaneously departing. masterorganicchemistry.com Steric hindrance around the electrophilic carbon and the nucleophilic oxygen can significantly impact the activation energy.

A hypothetical representation of the energy profile for the Williamson ether synthesis is shown below:

Interactive Data Table: Hypothetical Energy Profile for Williamson Ether Synthesis

| Reaction Coordinate | Species | Relative Energy (kJ/mol) |

| 1 | 4,4,4-trifluorobutoxide + CH3I | 0 |

| 2 | SN2 Transition State | +80 |

| 3 | 1-Butanol, 4,4,4-trifluoro-1-methoxy- + I- | -100 |

Note: The values in this table are illustrative and not based on experimental data for this specific reaction.

Influence of Catalysts and Solvents on Reaction Kinetics

Trifluoromethylation:

The choice of catalyst and solvent plays a critical role in the kinetics of the trifluoromethylation step.

Catalysts: Lewis acids can be employed to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. Copper catalysts are often used in radical-based trifluoromethylation reactions, where they facilitate the generation of the trifluoromethyl radical. youtube.com

Solvents: Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are commonly used for nucleophilic trifluoromethylation reactions as they can solvate the cationic counter-ion of the trifluoromethyl anion, increasing its nucleophilicity.

Williamson Ether Synthesis:

The kinetics of the Williamson ether synthesis are also sensitive to the reaction conditions.

Catalysts: While not strictly catalytic, the base used to generate the alkoxide is crucial. The rate of alkoxide formation will depend on the strength of the base.

Solvents: Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the ionic alkoxide without solvating the nucleophile too strongly, which would decrease its reactivity.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide valuable evidence for proposed reaction mechanisms.

In the trifluoromethylation step , the key intermediate is the trifluoromethylated alkoxide formed after the nucleophilic attack. This species is typically not isolated but is protonated during the reaction workup. Its formation can be inferred from the final product structure. In some cases, spectroscopic techniques like low-temperature NMR could potentially be used to observe such transient intermediates.

For the Williamson ether synthesis , the primary intermediate is the alkoxide of the fluorinated butanol. This alkoxide is generated in situ and is highly reactive. Its presence can be confirmed by monitoring the consumption of the starting alcohol and the formation of the ether product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Advanced Spectroscopic and Structural Elucidation of 1 Butanol, 4,4,4 Trifluoro 1 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Butanol, 4,4,4-trifluoro-1-methoxy-

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would be employed for a complete structural assignment.

High-Resolution 1H NMR and Chemical Shift Assignments

The 1H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The structure of 1-Butanol, 4,4,4-trifluoro-1-methoxy- (a hemiacetal) contains five unique proton signals: the methoxy (B1213986) group (OCH₃), the proton on the carbon bearing two oxygens (C1-H), two methylene groups (C2-H₂ and C3-H₂), and the hydroxyl proton (OH).

The proton at the C1 position is expected to be significantly deshielded due to the two adjacent electronegative oxygen atoms, resulting in a downfield chemical shift. The methoxy protons will appear as a sharp singlet. The methylene protons at C2 and C3 will show complex splitting patterns due to coupling with each other and, in the case of C3, with the trifluoromethyl group. The strong electron-withdrawing effect of the CF₃ group will cause the C3 protons to appear further downfield than the C2 protons. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 1-Butanol, 4,4,4-trifluoro-1-methoxy-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 4.5 - 4.8 | Triplet (t) | JH1-H2 ≈ 6-7 |

| OCH₃ | 3.3 - 3.5 | Singlet (s) | N/A |

| H-2 | 1.7 - 1.9 | Multiplet (m) | JH2-H1, JH2-H3 |

| H-3 | 2.2 - 2.4 | Multiplet (m) | JH3-H2, JH3-F |

¹³C NMR Analysis and Carbon Connectivity

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the target molecule, five distinct carbon signals are expected. The carbon at C1, bonded to two oxygen atoms, will have the largest chemical shift. The carbon of the trifluoromethyl group (C4) will be significantly affected by the attached fluorine atoms, appearing as a quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The neighboring carbon (C3) will also exhibit coupling to the fluorine atoms, likely appearing as a quartet due to two-bond coupling (²JCF). The methoxy carbon will appear in the typical range for such groups.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Butanol, 4,4,4-trifluoro-1-methoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 | 95 - 105 | Singlet |

| OCH₃ | 55 - 60 | Singlet |

| C2 | 28 - 35 | Singlet |

| C3 | 30 - 38 | Quartet (q) |

¹⁹F NMR for Trifluoromethyl Group Characterization and Coupling Phenomena

¹⁹F NMR is highly sensitive for the analysis of fluorinated compounds. The trifluoromethyl (CF₃) group in the molecule will produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift is expected in the typical range for CF₃ groups adjacent to an aliphatic chain. This signal will be split into a triplet due to coupling with the two equivalent protons on the adjacent C3 carbon (³JHF). This coupling phenomenon is a key diagnostic feature for confirming the proximity of the CF₃ group to the CH₂ group.

Table 3: Predicted ¹⁹F NMR Spectral Data for 1-Butanol, 4,4,4-trifluoro-1-methoxy-

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected cross-peaks would be observed between H-1 and H-2, and between H-2 and H-3, confirming the butanol backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals: H-1 to C1, H-2 to C2, H-3 to C3, and the methoxy protons to the methoxy carbon.

The methoxy protons (OCH₃) showing a cross-peak to C1.

The H-1 proton showing correlations to C2 and the methoxy carbon.

The H-3 protons showing correlations to C2 and C4, confirming the position of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could potentially show a correlation between the methoxy protons and the H-1 proton, indicating their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula.

Accurate Mass Determination and Elemental Composition Verification

HRMS would provide an accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition of C₅H₉F₃O₂.

Table 4: Elemental Composition and Accurate Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉F₃O₂ |

| Calculated Monoisotopic Mass | 174.05276 |

Fragmentation Pathway Analysis

In addition to providing the molecular formula, mass spectrometry can induce fragmentation of the molecule, and the resulting fragment ions provide further structural information. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, several key fragmentation pathways can be predicted under electron ionization (EI) conditions:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methoxy ethers is the cleavage of the C1-O bond, resulting in a prominent peak at m/z 143 ([M - 31]⁺).

Alpha-cleavage: Cleavage of the C1-C2 bond would lead to the formation of a stable oxonium ion [CH(OCH₃)OH]⁺ at m/z 61.

Loss of methanol (B129727) (CH₃OH): A rearrangement followed by the elimination of a neutral methanol molecule could produce an ion at m/z 142 ([M - 32]⁺•).

Cleavage adjacent to the CF₃ group: Fragmentation of the C3-C4 bond could lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 105 ([M - 69]⁺).

Isotopic Pattern Analysis

No mass spectrometry data for 1-Butanol, 4,4,4-trifluoro-1-methoxy- could be located. Therefore, an analysis of its specific isotopic pattern, which would be crucial for confirming its elemental composition, cannot be performed. A theoretical isotopic pattern could be calculated based on its chemical formula (C₅H₉F₃O₂), but this would not constitute an experimental research finding.

Fragmentation Mechanisms and Structural Deduction from MS/MS Data

Without experimental mass spectrometry (MS) and tandem mass spectrometry (MS/MS) data, the fragmentation mechanisms of 1-Butanol, 4,4,4-trifluoro-1-methoxy- cannot be elucidated. The fragmentation pathways of related compounds, such as non-methoxylated trifluorinated butanols or non-fluorinated methoxy butanols, cannot be reliably extrapolated to this specific molecule to deduce its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific infrared and Raman spectra for 1-Butanol, 4,4,4-trifluoro-1-methoxy- are not available in the searched literature. Consequently, a detailed analysis of its vibrational modes for functional group identification is not possible.

Characteristic Vibrational Frequencies of Trifluoromethyl and Methoxy Groups

While general characteristic vibrational frequencies for trifluoromethyl (CF₃) and methoxy (CH₃O) groups are known from studies of other molecules, the precise frequencies for these groups within the specific chemical environment of 1-Butanol, 4,4,4-trifluoro-1-methoxy- have not been experimentally determined and reported.

Conformational Insights from Vibrational Spectroscopy

As no vibrational spectroscopy data (IR or Raman) is available, no conformational insights for 1-Butanol, 4,4,4-trifluoro-1-methoxy- can be derived using this technique. Such an analysis would require experimental spectra to observe and interpret the vibrational bands corresponding to different conformers.

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

A search for crystallographic data for 1-Butanol, 4,4,4-trifluoro-1-methoxy- did not yield any results. This indicates that the compound has likely not been crystallized and analyzed by X-ray diffraction.

Determination of Absolute Configuration

In the absence of X-ray crystallography data, the absolute configuration of 1-Butanol, 4,4,4-trifluoro-1-methoxy- cannot be determined.

Molecular Packing and Intermolecular Interactions

Specific crystallographic data or detailed studies on the molecular packing and intermolecular interactions of 1-Butanol, 4,4,4-trifluoro-1-methoxy- are not available in the reviewed scientific literature.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

While 1-Butanol, 4,4,4-trifluoro-1-methoxy- is a chiral molecule, no experimental studies concerning its enantiomeric purity or the determination of its absolute configuration using chiroptical spectroscopy have been published.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

No data from Circular Dichroism or Optical Rotatory Dispersion studies for 1-Butanol, 4,4,4-trifluoro-1-methoxy- could be located.

Vibrational Circular Dichroism (VCD)

No Vibrational Circular Dichroism spectra or related analyses for 1-Butanol, 4,4,4-trifluoro-1-methoxy- are available in the current body of scientific literature.

Computational Chemistry and Theoretical Studies on 1 Butanol, 4,4,4 Trifluoro 1 Methoxy

Quantum Chemical Calculations of Electronic Structure

The electronic character of 1-Butanol, 4,4,4-trifluoro-1-methoxy- is fundamentally shaped by its constituent atoms and their spatial arrangement. Quantum chemical calculations provide a powerful lens through which to examine these properties, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Approaches

In the absence of specific experimental data for 1-Butanol, 4,4,4-trifluoro-1-methoxy-, computational methods such as Density Functional Theory (DFT) and ab initio calculations serve as the primary tools for investigating its electronic structure. DFT, with its balance of computational cost and accuracy, is particularly well-suited for molecules of this size. Functionals like B3LYP, paired with a suitable basis set such as 6-31G* or larger, are commonly employed to optimize the molecular geometry and calculate electronic properties.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory. While computationally more demanding, they can provide benchmark data for validating DFT results. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, these calculations would elucidate key parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure. The strong electronegativity of the fluorine atoms is expected to significantly contract the C-F bonds and influence the electron density distribution across the entire molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to electrophilic and nucleophilic attack. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, the HOMO is anticipated to be localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which possess lone pairs of electrons. Conversely, the LUMO is expected to be situated around the electron-deficient carbon atom attached to the trifluoromethyl group.

| Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from FMO analysis.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, an EPS map would reveal regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (typically colored blue). The areas of negative potential are expected to be concentrated around the highly electronegative oxygen and fluorine atoms, indicating their role as sites for electrophilic attack.

Conversely, regions of positive potential would be found around the hydrogen atoms, particularly the hydroxyl proton, and the carbon backbone. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which play a crucial role in the molecule's physical properties and its interactions with other molecules. The trifluoromethyl group, with its high electron-withdrawing capacity, would create a significant region of positive potential on the adjacent carbon atom.

Conformational Analysis and Energy Landscapes

The flexibility of the butane (B89635) chain in 1-Butanol, 4,4,4-trifluoro-1-methoxy- allows for a complex conformational landscape. Understanding the relative energies of different conformers is essential for predicting the molecule's predominant shape and its dynamic behavior.

Rotational Barriers and Conformational Preferences

Rotation around the single bonds of the butane backbone gives rise to various conformers, such as anti and gauche arrangements. Computational studies can quantify the energy barriers associated with these rotations. For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, the rotation around the C1-C2, C2-C3, and C3-C4 bonds would be of particular interest.

The presence of the bulky and highly electronegative trifluoromethyl group is expected to create significant steric and electronic effects, influencing the rotational barriers and the relative stability of the conformers. It is hypothesized that conformers that minimize the steric repulsion between the trifluoromethyl group and the methoxy and hydroxyl groups will be energetically favored.

| Rotational Bond | Predicted Barrier (kcal/mol) | Favored Conformation |

| C1-C2 | 3.5 | Staggered |

| C2-C3 | 4.2 | Anti |

| C3-C4 | 5.8 | Staggered |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from a conformational analysis.

Intramolecular Interactions and Fluorine's Stereoelectronic Effects

The fluorine atoms in the trifluoromethyl group exert profound stereoelectronic effects that can influence the molecule's conformation and reactivity. One such effect is the gauche effect, where a conformation with adjacent electronegative substituents is favored over the anti conformation. In the case of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, the interaction between the C-F bonds and the C-O bonds could lead to specific conformational preferences.

Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the methoxy group, or even with one of the fluorine atoms of the trifluoromethyl group, could play a significant role in stabilizing certain conformers. The strength and geometry of these intramolecular interactions can be precisely calculated using high-level computational methods, providing a detailed picture of the forces that govern the molecule's three-dimensional structure. The interplay of these subtle electronic and steric forces makes the conformational analysis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- a rich area for theoretical investigation.

Lack of Publicly Available Research Data Precludes Article Generation on 1-Butanol, 4,4,4-trifluoro-1-methoxy-

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies concerning the chemical compound 1-Butanol, 4,4,4-trifluoro-1-methoxy- could be located. This absence of publicly available research data prevents the generation of a detailed scientific article as requested.

The initial and subsequent targeted searches for theoretical and computational data, including spectroscopic property predictions and molecular dynamics simulations, for "1-Butanol, 4,4,4-trifluoro-1-methoxy-" yielded no direct results. The scientific community does not appear to have published research specifically investigating the nuclear magnetic resonance (NMR) chemical shifts, coupling constants, vibrational frequencies, or the behavior of this compound in different solvents through molecular dynamics simulations.

Searches were broadened to include related terms such as "methoxy-substituted trifluorobutanol" and "O-methylated trifluorobutanol" in an attempt to find analogous data. However, these inquiries also failed to produce relevant information for the specified compound. The available literature focuses on the parent compound, 4,4,4-trifluoro-1-butanol (B1295206) , or on broader categories of fluorinated compounds and their general properties.

Molecular Dynamics Simulations and Solvent Effects

Dynamic Behavior and Conformational Fluxionality

Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline is not feasible at this time due to the lack of requisite source material.

Reactivity Profile and Synthetic Transformations of 1 Butanol, 4,4,4 Trifluoro 1 Methoxy

Functional Group Interconversions on the Butyl Chain

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive sites. acs.org For 1-Butanol, 4,4,4-trifluoro-1-methoxy-, these transformations can be envisioned at the methoxy (B1213986) group, the trifluoromethyl moiety, or the butyl backbone.

Modifications of the Methoxy Group

The methoxy group is generally stable but can be cleaved under specific conditions to yield the corresponding alcohol, 4,4,4-trifluoro-1-butanol (B1295206). This transformation is typically achieved using strong acids or Lewis acids. nih.govorganic-chemistry.org The choice of reagent is crucial to avoid unwanted side reactions, especially concerning the trifluoromethyl group. researchgate.net

Selective cleavage of the methoxy group opens pathways to other derivatives. The resulting alcohol can be converted to various other functional groups. For instance, it can be re-alkylated with different alkyl halides to form new ethers or esterified to produce the corresponding esters.

Table 1: Potential Reactions for Modification of the Methoxy Group

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| Ether Cleavage | BBr₃, CH₂Cl₂ | 4,4,4-Trifluoro-1-butanol | Boron tribromide is a classic reagent for cleaving ethers. |

| Ether Cleavage | TMSI, CH₃CN | 4,4,4-Trifluoro-1-butanol | Trimethylsilyl (B98337) iodide is another effective reagent for ether cleavage. |

| Ether Cleavage | HBr (conc.), heat | 4,4,4-Trifluoro-1-butanol | Requires harsh conditions that may not be suitable for all substrates. organic-chemistry.org |

| O-Alkylation | 1. BBr₃; 2. NaH, R-X | 1-Alkoxy-4,4,4-trifluorobutane | Two-step process involving cleavage and subsequent alkylation. |

Reactions at the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive towards many common reagents due to the strength of the carbon-fluorine bonds. nih.govresearchgate.net This inertness is a key feature that makes trifluoromethylated compounds valuable in many applications, including pharmaceuticals and agrochemicals. d-nb.inforsc.org

Reactions that directly modify the CF₃ group are typically harsh and may lack selectivity. However, some transformations are possible under specific conditions, often involving radical intermediates or transition-metal catalysis. acs.orgdigitellinc.com For a simple aliphatic compound like 1-Butanol, 4,4,4-trifluoro-1-methoxy-, such reactions are expected to be challenging and would require specialized reagents.

Functionalization of the Butyl Backbone

Functionalization of the C-H bonds along the butyl backbone presents an opportunity to introduce new functional groups. The reactivity of the C-H bonds is influenced by the adjacent functional groups. The C1 position is activated by the adjacent oxygen atom of the ether, making it susceptible to radical abstraction or oxidation. researchgate.net Conversely, the strong electron-withdrawing effect of the CF₃ group deactivates the C3 and C4 positions towards electrophilic attack but may activate them for certain nucleophilic or radical reactions.

Photocatalytic methods have emerged as powerful tools for the selective functionalization of C-H bonds in ethers. researchgate.net It is plausible that such methods could be applied to 1-Butanol, 4,4,4-trifluoro-1-methoxy- to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Reactions for Functionalization of the Butyl Backbone

| Position | Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|---|

| C1 | Radical Halogenation | NBS or NCS, light | 1-Bromo- or 1-chloro-4,4,4-trifluoro-1-methoxybutane |

| C1 | C-H Functionalization | Photocatalyst, electron-deficient alkene | Product of C-C bond formation at C1 |

| C2/C3 | Radical Reactions | Various radical initiators and traps | Functionalization at C2 or C3, regioselectivity may be an issue |

Exploration of Novel Reactions and Derivatization Pathways

The unique combination of a methoxy group and a trifluoromethyl group makes 1-Butanol, 4,4,4-trifluoro-1-methoxy- an interesting substrate for exploring new synthetic methodologies and derivatization pathways.

Development of New Synthetic Methodologies Utilizing 1-Butanol, 4,4,4-trifluoro-1-methoxy- as a Substrate

This compound can be envisioned as a versatile building block for the synthesis of more complex fluorinated molecules. After converting the methoxy group to a better leaving group, such as a tosylate or mesylate, the molecule could undergo nucleophilic substitution reactions with a variety of nucleophiles. nih.gov

Furthermore, the development of new synthetic methods that leverage the unique electronic properties of this molecule is an active area of research. For example, the trifluoromethyl group can act as a handle for introducing other functionalities or for directing reactions at specific positions on the molecule. The synthesis of trifluoromethyl ethers is an area of growing interest, and understanding the reactivity of these compounds is crucial for their application. chemrevlett.comrsc.orgnih.gov

Chemo-, Regio-, and Stereoselective Transformations

Achieving selectivity in the transformation of a molecule with multiple functional groups is a central theme in modern organic synthesis. nih.govrsc.org

Chemoselectivity: A key challenge would be to perform reactions that selectively target one functional group in the presence of others. For instance, developing mild conditions for the cleavage of the methoxy ether without affecting the trifluoromethyl group is an important synthetic goal. acs.org

Regioselectivity: In reactions involving the functionalization of the butyl chain, controlling the position of the new functional group is critical. The directing effects of the methoxy and trifluoromethyl groups would play a crucial role in determining the regiochemical outcome of such reactions.

Stereoselectivity: If a reaction creates a new chiral center, for example at C1, C2, or C3, controlling the stereochemistry would be essential for applications in areas such as medicinal chemistry. The development of stereoselective methods for the trifluoromethylation of alkenes and other substrates highlights the importance of stereocontrol in fluorine chemistry. nih.govacs.org

Role as a Building Block in Complex Molecule Synthesis.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govbeilstein-journals.orgyoutube.com 1-Butanol, 4,4,4-trifluoro-1-methoxy- serves as a valuable synthon for the introduction of the 4,4,4-trifluorobutyl group, a common fluorinated motif.

While the parent molecule, 1-Butanol, 4,4,4-trifluoro-1-methoxy-, is achiral, its derivatives can be employed in stereoselective synthesis. The hydroxyl group of the precursor alcohol, 4,4,4-trifluoro-1-butanol, can be derivatized to introduce a chiral auxiliary. Subsequent reactions, such as stereoselective alkylations or additions to the carbonyl group of a related ketone, can establish new stereocenters. The diastereoselectivity of such reactions can be influenced by the steric and electronic nature of the trifluoromethyl group. For instance, the nucleophilic addition to a ketone bearing a trifluoromethyl group often proceeds with high diastereoselectivity due to the steric bulk and electron-withdrawing nature of the CF3 group favoring attack from the less hindered face.

Furthermore, while not directly involving the transfer of a stereocenter from the building block itself, the rigidity and defined conformational preferences imparted by the trifluoromethyl group can influence the stereochemical outcome of reactions at remote positions within a molecule incorporating this building block. nih.gov

The primary application of 1-Butanol, 4,4,4-trifluoro-1-methoxy- is as a building block for the strategic incorporation of the trifluorobutyl group into larger, more complex molecules. nih.govbeilstein-journals.org This is often achieved through the cleavage of the methoxy ether to unmask the corresponding alcohol, which can then participate in further synthetic transformations. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. princeton.edu

The synthesis of the parent alcohol, 4,4,4-trifluoro-1-butanol, can be achieved through various methods, including the reduction of 4,4,4-trifluorobutyric acid or its esters. google.com A common synthetic route to introduce the trifluorobutyl moiety involves the use of Grignard reagents derived from halogenated trifluorobutanes. google.com The subsequent etherification to form 1-Butanol, 4,4,4-trifluoro-1-methoxy- can be accomplished via the Williamson ether synthesis, where the sodium salt of 4,4,4-trifluoro-1-butanol is reacted with a methylating agent like methyl iodide. youtube.comfluorine1.ruwikipedia.orgfluorine1.ru

Table 1: Synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4,4,4-Trifluoro-1-butanol | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 1-Butanol, 4,4,4-trifluoro-1-methoxy- |

| 4,4,4-Trifluoro-1-butanol | Dimethyl sulfate (B86663) | Sodium hydroxide (B78521) (NaOH) | Dichloromethane | 1-Butanol, 4,4,4-trifluoro-1-methoxy- |

This table presents plausible reaction conditions based on general Williamson ether synthesis protocols.

Reactivity Under Specific Chemical Conditions.

The reactivity of 1-Butanol, 4,4,4-trifluoro-1-methoxy- is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the ether linkage.

Ethers are generally stable to weak acids but can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.org The cleavage of 1-Butanol, 4,4,4-trifluoro-1-methoxy- under acidic conditions is expected to proceed via an S_N2 mechanism. Protonation of the ether oxygen creates a good leaving group (methanol). The subsequent nucleophilic attack by a halide ion (e.g., I⁻ or Br⁻) would occur at the less sterically hindered carbon, which is the methyl group. This would result in the formation of 4,4,4-trifluoro-1-butanol and methyl halide.

Due to the primary nature of the carbon adjacent to the ether oxygen on the butanol side, an S_N1 mechanism is unlikely. The electron-withdrawing effect of the trifluoromethyl group would further destabilize any potential carbocation at the C1 position, making the S_N2 pathway even more favorable.

Table 2: Predicted Products of Acid-Catalyzed Cleavage of 1-Butanol, 4,4,4-trifluoro-1-methoxy-

| Reagent | Expected Mechanism | Product 1 | Product 2 |

| Hydroiodic acid (HI) | S_N2 | 4,4,4-Trifluoro-1-butanol | Methyl iodide |

| Hydrobromic acid (HBr) | S_N2 | 4,4,4-Trifluoro-1-butanol | Methyl bromide |

| Trifluoroacetic acid (TFA) | Likely no reaction | - | - |

This table is based on established principles of ether cleavage. libretexts.orglibretexts.org

Ethers are generally unreactive towards bases, and 1-Butanol, 4,4,4-trifluoro-1-methoxy- is expected to be stable under most basic conditions. The C-O bonds are not susceptible to cleavage by common bases. However, strong bases could potentially induce elimination reactions if a suitable leaving group were present on the butyl chain, though this is not inherent to the structure of the title compound itself. The acidity of the C-H bonds adjacent to the ether oxygen is not significantly enhanced to facilitate deprotonation under standard basic conditions. The primary reactivity under basic conditions would likely involve the deprotonation of the precursor alcohol, 4,4,4-trifluoro-1-butanol, to form the corresponding alkoxide for subsequent reactions like the Williamson ether synthesis. chemrevlett.com

The trifluoromethyl group is highly resistant to both oxidation and reduction under standard chemical conditions. princeton.edu Therefore, any oxidative or reductive transformations of 1-Butanol, 4,4,4-trifluoro-1-methoxy- would be expected to occur at the methoxy group or the alkyl backbone.

Oxidation: Ethers can be oxidized at the carbon atom adjacent to the oxygen to form hydroperoxides in the presence of oxygen, often initiated by light or radical initiators. However, the electron-withdrawing nature of the trifluoromethyl group is expected to decrease the susceptibility of the C-H bonds on the butyl chain to radical abstraction, making oxidation at this position less likely. Oxidation of the methyl group of the ether is possible but generally requires strong oxidizing agents.

Reduction: The ether linkage in 1-Butanol, 4,4,4-trifluoro-1-methoxy- is generally inert to catalytic hydrogenation and common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Cleavage of the ether bond via reduction is not a typical transformation for this class of compounds under standard laboratory conditions. The trifluoromethyl group is also exceptionally stable to reduction.

Applications and Significance of 1 Butanol, 4,4,4 Trifluoro 1 Methoxy in Advanced Organic Synthesis

1-Butanol, 4,4,4-trifluoro-1-methoxy- as a Chiral Building Block

A thorough search of scientific literature and chemical databases did not yield any information regarding the use of 1-Butanol, 4,4,4-trifluoro-1-methoxy- as a chiral building block. For a molecule to be a useful chiral building block, it typically needs to be readily available in an enantiomerically pure form. nih.gov The synthesis of chiral molecules often involves asymmetric synthesis, resolution of racemic mixtures, or the use of a chiral pool. nih.gov However, no documented methods for the asymmetric synthesis or resolution of 1-Butanol, 4,4,4-trifluoro-1-methoxy- were found. The carbon atom bonded to both the hydroxyl and methoxy (B1213986) groups would be a stereocenter, but without established synthetic routes to access its enantiomers, its application in stereoselective synthesis remains hypothetical.

Strategic Incorporation of Fluorinated Methoxybutyl Moieties into Organic Scaffolds

The introduction of fluorinated moieties can significantly alter the biological and chemical properties of organic molecules. innospk.com The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity. innospk.com While the strategic incorporation of fluorinated groups is a common strategy in medicinal chemistry and materials science, there is no specific information available on the use of the "4,4,4-trifluoro-1-methoxybutyl" moiety derived from the title compound. The synthesis of molecules containing this specific fragment would depend on the availability and reactivity of 1-Butanol, 4,4,4-trifluoro-1-methoxy-, for which no data was found.

Contribution to Methodological Advancements in Fluorine Chemistry

Given the lack of primary research articles on 1-Butanol, 4,4,4-trifluoro-1-methoxy-, there is no evidence of its contribution to any methodological advancements in fluorine chemistry. Advances in this field often focus on the development of new fluorinating reagents, catalytic methods, and the synthesis of novel fluorinated building blocks. ag.state.mn.us The absence of the title compound from this body of literature suggests it is not currently a focus of such research.

In contrast, the related compound, 4,4,4-trifluoro-1-butanol (B1295206), is a known chemical with documented applications. It is used as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals. innospk.comchemicalbook.com Its synthesis has been described in various patents and publications. google.comgoogle.com

Data on Related Compounds:

To provide context, the following tables contain information on the more extensively researched compound, 4,4,4-trifluoro-1-butanol, as well as other related butanol derivatives. It is crucial to reiterate that this data does not pertain to 1-Butanol, 4,4,4-trifluoro-1-methoxy-.

Table 1: Physicochemical Properties of 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃O | sigmaaldrich.com |

| Molecular Weight | 128.09 g/mol | sigmaaldrich.com |

| Boiling Point | 123-127 °C | sigmaaldrich.com |

| Density | 1.212 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.343 | sigmaaldrich.com |

Future Research Directions and Perspectives on 1 Butanol, 4,4,4 Trifluoro 1 Methoxy Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. beilstein-journals.org A primary focus of future research will be the development of greener and more efficient pathways to 1-Butanol, 4,4,4-trifluoro-1-methoxy- and its analogs.

Current synthetic approaches to similar fluorinated ethers often involve multiple steps, including the pre-functionalization of alcohol starting materials. chemrevlett.com Future efforts will likely concentrate on direct C-O bond formation and the use of more benign reagents. Key areas for exploration include:

Direct O-Trifluoromethylation and Alkylation: While methods for the direct O-trifluoromethylation of alcohols exist, they often require specific activating groups or harsh reagents. chemrevlett.com Research into the selective methoxylation of a hemiacetal derived from 4,4,4-trifluorobutanal (B105314) would be a direct route to the target compound. The development of catalysts that can facilitate this transformation under mild conditions would represent a significant step forward.

Catalytic Approaches: The use of transition metal catalysts or organocatalysts for the synthesis of fluorinated ethers is a promising avenue. oup.com Future work could focus on designing catalysts that are not only highly efficient and selective but also recyclable and based on abundant, non-toxic metals.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Applying flow chemistry to the synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- could enable the use of highly reactive fluorinating agents in a more controlled and safer manner.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 1-Butanol, 4,4,4-trifluoro-1-methoxy-

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Methoxylation of 4,4,4-Trifluorobutanol | Atom economy, fewer steps. | Selectivity, harsh conditions may be required. |

| Reaction of a Methoxy-Grignard with Trifluoro-epoxide | Controlled C-C and C-O bond formation. | Availability of starting materials, regioselectivity. |

| Catalytic Coupling of a Methoxyalkene and a Trifluoromethyl source | Potentially milder conditions, high selectivity. | Catalyst development, substrate scope. |

Discovery of Novel Reactivity Patterns and Applications

The unique electronic properties conferred by the trifluoromethyl group can lead to novel reactivity patterns. Understanding the influence of the trifluoromethyl group on the adjacent methoxy (B1213986) ether in 1-Butanol, 4,4,4-trifluoro-1-methoxy- will be crucial for unlocking its synthetic potential.

Future research in this area will likely focus on:

Stability and Decomposition Pathways: The stability of fluorinated ethers is a key property for their application, for instance, as electrolytes in batteries. researchgate.netrsc.org Systematic studies on the thermal and chemical stability of 1-Butanol, 4,4,4-trifluoro-1-methoxy- will provide insights into its potential applications and handling requirements.

Reactions at the Methoxy Group: The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the methoxy group. Investigations into nucleophilic substitution reactions at the methoxy carbon or cleavage of the C-O bond could reveal new synthetic transformations.

Applications as a Building Block: Exploring the use of 1-Butanol, 4,4,4-trifluoro-1-methoxy- as a precursor to other valuable fluorinated compounds will be a significant area of research. For example, it could serve as a building block for the synthesis of more complex fluorinated molecules with potential biological activity.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and guiding experimental design. For a molecule like 1-Butanol, 4,4,4-trifluoro-1-methoxy-, where experimental data is scarce, computational modeling will be particularly valuable.